CDK2/Cyclin E1 Inhibition Potency
Cdk2-IN-27 demonstrates potent inhibition of the CDK2/cyclin E1 complex with an IC50 value of <10 nM in cell-free biochemical assays . This potency positions Cdk2-IN-27 among high-affinity CDK2 inhibitors, though direct head-to-head comparisons under identical assay conditions are not available in the public domain. Cross-study comparison with the clinically evaluated CDK2 inhibitor Dinaciclib (CDK2 IC50 = 1 nM, cyclin complex not specified) [1] and with CDK2-IN-4 (CDK2/cyclin A IC50 = 44 nM) [2] suggests that Cdk2-IN-27 achieves comparable or superior potency against its profiled cyclin complexes relative to these reference compounds, with the important caveat that cyclin complex specificity differs across studies. The absence of publicly disclosed CDK1 inhibition data for Cdk2-IN-27 represents a key data gap that should inform experimental design.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | <10 nM (CDK2/cyclin E1); >10-20 nM (CDK2/cyclin B1) |
| Comparator Or Baseline | Dinaciclib: CDK2 IC50 = 1 nM (cyclin complex unspecified) [1]; CDK2-IN-4: CDK2/cyclin A IC50 = 44 nM [2] |
| Quantified Difference | Cdk2-IN-27 (CDK2/cyclin E1) is >4.4× more potent than CDK2-IN-4 (CDK2/cyclin A) on an absolute IC50 basis; within ~10× of Dinaciclib's CDK2 potency |
| Conditions | Cell-free enzymatic activity assay (vendor-reported); CDK2-IN-4 assayed against CDK2/cyclin A; Cdk2-IN-27 assayed against CDK2/cyclin E1 and CDK2/cyclin B1 |
Why This Matters
Sub-10 nM potency against CDK2/cyclin E1 indicates that Cdk2-IN-27 can achieve target engagement at low concentrations, reducing the molar quantity required per experiment and potentially minimizing off-target effects in cellular assays.
- [1] PMC. Table 1: CDK inhibitors and their target specificities. PMC5663526. View Source
- [2] Adooq. CDK2-IN-4 (A18667) Product Datasheet. View Source
